(R)-(2-(1-Aminopropyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(2-(1-Aminopropyl)phenyl)methanol is a chiral compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, making it an important intermediate in various chemical syntheses and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-Aminopropyl)phenyl)methanol typically involves the reduction of the corresponding ketone, ®-(2-(1-Aminopropyl)phenyl)ketone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ®-(2-(1-Aminopropyl)phenyl)methanol may involve catalytic hydrogenation processes, where the ketone is hydrogenated in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method is preferred for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(2-(1-Aminopropyl)phenyl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form the corresponding amine using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: ®-(2-(1-Aminopropyl)phenyl)ketone or aldehyde
Reduction: Corresponding amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
®-(2-(1-Aminopropyl)phenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of ®-(2-(1-Aminopropyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in various biochemical reactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-(2-(1-Aminopropyl)phenyl)methanol
- ®-(2-(1-Hydroxypropyl)phenyl)methanol
- ®-(2-(1-Aminopropyl)phenyl)ketone
Uniqueness
®-(2-(1-Aminopropyl)phenyl)methanol is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomers and structurally similar compounds . This uniqueness makes it valuable in asymmetric synthesis and chiral drug development .
Biological Activity
(R)-(2-(1-Aminopropyl)phenyl)methanol, commonly referred to as a phenylmethanol derivative, has garnered attention in the field of medicinal chemistry due to its significant biological activity. This compound exhibits a range of interactions with biological targets, influencing various physiological pathways. Below is a detailed overview of its biological activity, including synthesis methods, mechanisms of action, case studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
- IUPAC Name : (1S,2S)-2-amino-1-phenylbutan-1-ol
- Molecular Formula : C11H15NO
- Molecular Weight : Approximately 179.25 g/mol
The compound features a phenyl group attached to a methanol moiety and an amino propyl group, which contributes to its reactivity and biological interactions. Its stereochemistry plays a crucial role in determining its pharmacological effects.
Mechanisms of Biological Activity
This compound acts primarily as a ligand, interacting with various receptors and enzymes. Key mechanisms include:
- Receptor Modulation : The compound can bind to neurotransmitter receptors, potentially influencing neurotransmitter release and uptake. This interaction is particularly relevant in neuropharmacology, where it may aid in the treatment of neurological disorders.
- Enzyme Interaction : Studies suggest that this compound can modulate enzyme activity, affecting metabolic pathways and signal transduction processes. For instance, it has been shown to influence pathways related to cancer biology by affecting tumor growth and metastasis.
Comparative Analysis with Similar Compounds
The following table summarizes structural features and unique aspects of compounds similar to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Benzenemethanol, alpha-(1-methylamino)ethyl | Contains a methylamino group | Alters chemical properties and biological activity |
Benzenemethanol, alpha-(4-methoxy-1-aminopropyl) | Methoxy group on the benzene ring | Influences reactivity and solubility |
4-Aminobenzyl alcohol | Amino group directly attached to benzene | Simpler structure but similar reactivity |
The unique stereochemistry and functional groups of this compound allow for diverse interactions that are not present in simpler analogs.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
-
Neuropharmacological Applications :
- Research indicates that this compound may enhance synaptic plasticity through its action on neurotransmitter systems. In vitro studies have demonstrated its ability to increase dopamine levels in neuronal cultures, suggesting potential applications in treating disorders such as Parkinson's disease.
-
Cancer Research :
- A study investigated the effects of this compound on tumor cell lines. It was found to inhibit cell proliferation in breast cancer models by inducing apoptosis through mitochondrial pathways. The compound's IC50 values were determined to be in the micromolar range, indicating significant potency against cancer cells.
-
Enzyme Inhibition Studies :
- High-throughput screening assays revealed that this compound exhibits competitive inhibition against specific kinases implicated in cancer progression. These findings suggest that it could serve as a lead compound for developing targeted cancer therapies.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
[2-[(1R)-1-aminopropyl]phenyl]methanol |
InChI |
InChI=1S/C10H15NO/c1-2-10(11)9-6-4-3-5-8(9)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m1/s1 |
InChI Key |
BYRWKULCJOQFRU-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1CO)N |
Canonical SMILES |
CCC(C1=CC=CC=C1CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.